![molecular formula C20H15N3O4S B2639587 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893927-83-8](/img/structure/B2639587.png)
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
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Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of compounds incorporating the benzofuran and pyrazole moieties, similar to the chemical , have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in combating various bacterial and fungal strains. For example, compounds with modifications in the benzofuran-2-yl and pyrazole segments have demonstrated significant antimicrobial activities against gram-positive and gram-negative bacteria, as well as fungi. The variations in these molecules' structures, such as different substituents on the benzofuran and pyrazole rings, have been key factors in their biological activities (Idrees, Kola, & Siddiqui, 2019; Kenchappa & Bodke, 2020).
Anti-inflammatory Applications
Compounds related to the chemical structure of interest have also been investigated for their anti-inflammatory properties. The synthesis of novel derivatives has shown that certain modifications to the core structure can impart significant anti-inflammatory effects. This is evidenced by assays such as the carrageenan-induced rat paw edema model, where synthesized compounds effectively reduced inflammation, suggesting potential therapeutic applications in inflammatory conditions (Kenchappa & Bodke, 2020).
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-20(18-10-13-6-4-5-9-17(13)27-18)21-19-15-11-28(25,26)12-16(15)22-23(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYGFWSRIKENGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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